4-anilino-2,6-diisopropylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-anilino-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)20)19-14-8-6-5-7-9-14/h5-13,19-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSKCBZMUNZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259656 | |
| Record name | 2,6-Bis(1-methylethyl)-4-(phenylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-22-4 | |
| Record name | 2,6-Bis(1-methylethyl)-4-(phenylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(1-methylethyl)-4-(phenylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Industrial Relevancy in Research
The synthesis of 4-anilino-2,6-diisopropylphenol relies on the availability of two key precursors: 2,6-diisopropylphenol (propofol) and 2,6-diisopropylaniline (B50358). The industrial-scale production of these molecules is well-established, driven by their broad applications in pharmaceuticals and materials science.
Synthesis of 2,6-Diisopropylphenol (Propofol) and its Role as a Synthetic Intermediate
2,6-diisopropylphenol, widely known as the anesthetic agent propofol (B549288), is a critical starting material. Its synthesis is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542). bohrium.commdpi.com This process typically involves the reaction of phenol with propylene (B89431) gas or isopropanol (B130326) in the presence of an acid catalyst. mdpi.comchemrxiv.org
Initial synthetic approaches utilized Lewis acids at high temperatures (around 300 °C) and pressures (up to 3000 bar), which often led to the formation of several impurities, including 2,4-diisopropylphenol (B134422) and 2,4,6-triisopropylphenol. bohrium.com To circumvent the formation of these byproducts, alternative methods have been developed. One such method employs 4-hydroxybenzoic acid as the starting material, which effectively blocks the para position, preventing undesired alkylation at that site. nih.gov This two-step process involves a double Friedel-Crafts alkylation followed by a decarboxylation step. bohrium.comresearchgate.net
The choice of catalyst is crucial for optimizing the selectivity towards 2,6-diisopropylphenol. Zeolites, such as H-beta and H-mordenite, have been investigated as catalysts for the vapor phase isopropylation of phenol with isopropyl alcohol, showing high phenol conversion and selectivity towards the desired product. chemrxiv.org H-beta catalysts, in particular, have demonstrated stability and high efficiency. chemrxiv.org
Below is a table summarizing various synthetic approaches to 2,6-diisopropylphenol:
| Starting Material | Alkylating Agent | Catalyst | Key Features | Reference(s) |
| Phenol | Propylene | Lewis Acid | High temperature and pressure; formation of isomers. | bohrium.com |
| 4-Hydroxybenzoic Acid | Isopropanol | Sulfuric Acid | Blocks para-alkylation; two-step process (alkylation, decarboxylation). | nih.gov |
| Phenol | Isopropyl Alcohol | H-beta, H-mordenite | Vapor phase reaction; high selectivity. | chemrxiv.org |
The availability of 2,6-diisopropylphenol as a commercial product, driven by its medical applications, makes it a readily accessible intermediate for further chemical transformations, including the synthesis of this compound.
Synthesis of 2,6-Diisopropylaniline as a Primary Starting Material for Derivatization
2,6-diisopropylaniline is another crucial precursor, and its synthesis has been extensively studied. It serves as a key intermediate in the production of various agrochemicals, dyes, and pharmaceuticals. nih.gov
The primary industrial route to 2,6-diisopropylaniline is the direct alkylation of aniline (B41778) with propylene. nih.govrsc.org This reaction is typically carried out at high temperatures (280-310 °C) and pressures in the presence of a catalyst. nih.govrsc.org The process can be performed in either the liquid or gas phase. rsc.org The liquid-phase method often employs catalysts like aniline aluminum or aluminum chloride. rsc.org
A study comparing a high-pressure liquid jet reactor (LJR) with a conventional autoclave reactor found that the LJR resulted in a 20% higher conversion of aniline and selectivity to 2,6-diisopropylaniline under the same reaction conditions. nih.gov Another approach involves the use of supercritical conditions, which can increase reaction rates and selectivity by ensuring the reactants and catalyst are in a single homogeneous phase. nih.gov
An alternative pathway to 2,6-diisopropylaniline involves the amination of 2,6-diisopropylphenol. nih.gov This method utilizes a gas-phase catalytic amination process. nih.gov A patented method describes the use of a Pd/MgO-Al2O3/Al2O3 catalyst for the atmospheric-pressure vapor-phase catalytic amination of 2,6-diisopropylphenol with ammonia (B1221849) and hydrogen. This process is reported to be simple, with the catalyst exhibiting high activity and selectivity.
The efficiency of 2,6-diisopropylaniline synthesis is highly dependent on the reaction parameters and the catalyst employed. For the alkylation of aniline with propylene, optimal conditions have been reported to be a reaction temperature of 280-290 °C, an aniline to propylene molar ratio of 1:2, and a reaction time of 1-5 hours, achieving an aniline conversion of over 80% and a selectivity for 2,6-diisopropylaniline of over 50%. rsc.org The amount of catalyst, such as aluminum foil, also plays a critical role in the reaction outcome. rsc.org
In the amination of 2,6-diisopropylphenol, the catalyst composition and reaction temperature are key factors. A catalyst comprising PdCl2 on a MgO-Al2O3 carrier has been shown to be effective at a reaction temperature of 180-220 °C.
The following table summarizes the key parameters for the synthesis of 2,6-diisopropylaniline:
| Synthetic Route | Reactants | Catalyst | Reaction Conditions | Key Outcomes | Reference(s) |
| Aniline Alkylation | Aniline, Propylene | Aniline Aluminum | 280-290 °C, 1-5 h, Aniline:Propylene = 1:2 | >80% Aniline Conversion, >50% Selectivity | rsc.org |
| Aniline Alkylation | Aniline, Propylene | Not specified | 300-310 °C, 6-8 h (in LJR) | >80% Aniline Conversion, >40% Selectivity | nih.gov |
| Phenol Amination | 2,6-Diisopropylphenol, Ammonia, Hydrogen | Pd/MgO-Al2O3/Al2O3 | 180-220 °C | High catalyst activity and selectivity |
Derivatization Strategies for this compound Analogs
While the synthesis of the parent compound this compound can be envisioned through the coupling of its precursors, the literature does not extensively cover its direct derivatization. However, by examining the synthetic strategies for analogs of its constituent parts (propofol and anilines), potential derivatization pathways can be inferred.
The core structure of this compound presents several reactive sites for modification. The phenolic hydroxyl group, the secondary amine, and the aromatic rings are all amenable to various chemical transformations.
Research into propofol analogs has explored modifications at the para-position of the phenol ring. nih.gov For instance, the introduction of halogen (Cl, Br, I) and benzoyl substituents at this position has been shown to produce compounds with altered biological activity. nih.gov This suggests that the aniline moiety in this compound could be replaced with other functional groups through appropriate synthetic routes starting from a halogenated or otherwise functionalized 2,6-diisopropylphenol.
Furthermore, the synthesis of various anilino-quinoline and anilino-podophyllotoxin derivatives demonstrates the versatility of the anilino- moiety in forming more complex structures. nih.govnih.gov These studies often involve the reaction of a chloro-substituted heterocyclic or polycyclic compound with a substituted aniline. nih.gov This approach could be adapted to synthesize analogs of this compound by reacting a suitable derivative of 2,6-diisopropylphenol with various anilines.
The development of photoactivatable propofol analogs, which incorporate diazirine and alkyne functionalities, highlights advanced derivatization strategies. chemrxiv.org These modifications, typically introduced at the para-position of the phenol, allow for the study of molecular interactions through photoaffinity labeling and click chemistry. chemrxiv.org Such strategies could potentially be applied to the this compound scaffold to create sophisticated chemical probes.
Functional Group Modifications at the Anilino Moiety
The anilino group of this compound offers a reactive site for numerous chemical transformations. These modifications allow for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical properties. The precursor for these syntheses is typically 4-amino-2,6-diisopropylphenol (B7773135), which can be subsequently elaborated.
Synthesis of Schiff Bases from Anilino Precursors
Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net This reaction typically proceeds under mild conditions, often with acid or base catalysis, or simply by heating the reactants. researchgate.netgoogle.com For the synthesis of Schiff base derivatives of this compound, the precursor 4-amino-2,6-diisopropylphenol is reacted with various aldehydes or ketones. researchgate.netnih.gov The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. youtube.com
The synthesis can be carried out using different methodologies, including conventional heating under reflux, microwave irradiation, or ultrasonic conditions, to enhance reaction rates and yields. researchgate.netnih.gov The choice of solvent and catalyst can also be optimized for specific reactants.
Table 1: General Synthesis of Schiff Bases from 4-amino-2,6-diisopropylphenol
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product |
| 4-amino-2,6-diisopropylphenol | R-CHO (Aldehyde) | 4-((R-ylidene)amino)-2,6-diisopropylphenol |
| 4-amino-2,6-diisopropylphenol | R-CO-R' (Ketone) | 4-((RR'C=)amino)-2,6-diisopropylphenol |
Formation of Ester and Hydrazide Derivatives
The amino group of 4-amino-2,6-diisopropylphenol can be acylated to form amide derivatives, which can then be further converted to other functional groups. The reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acylated anilino derivative. docbrown.info
Hydrazides are a class of organic compounds derived from hydrazine (B178648). nih.gov The synthesis of hydrazide derivatives in this context would typically involve a multi-step process. First, the phenolic hydroxyl group of 4-amino-2,6-diisopropylphenol would be protected, followed by the conversion of the amino group into a suitable precursor, such as a carboxylate. This could be achieved through reactions like the Sandmeyer reaction to introduce a cyano group, followed by hydrolysis. The resulting carboxylic acid could then be esterified and subsequently reacted with hydrazine hydrate (B1144303) to form the desired hydrazide. mdpi.comnih.gov The reaction of an ester with hydrazine hydrate is a standard method for preparing hydrazides. mdpi.comuobaghdad.edu.iqresearchgate.net
Table 2: Proposed Synthesis of Hydrazide Derivatives
| Starting Material | Reagents | Intermediate/Product |
| 4-amino-2,6-diisopropylphenol | 1. Protection of -OH2. NaNO₂, CuCN3. H₃O⁺ | 4-carboxy-2,6-diisopropylphenol (protected) |
| Protected 4-carboxy-2,6-diisopropylphenol | ROH, H⁺ | Protected 4-alkoxycarbonyl-2,6-diisopropylphenol |
| Protected 4-alkoxycarbonyl-2,6-diisopropylphenol | N₂H₄·H₂O | Protected 4-(hydrazinocarbonyl)-2,6-diisopropylphenol |
Carbothioamide and Other Nitrogen-Containing Modifications
Carbothioamides, also known as thioureas when substituted on both nitrogen atoms, can be synthesized from the corresponding amine. The reaction of 4-amino-2,6-diisopropylphenol with an isothiocyanate (R-N=C=S) would yield a substituted carbothioamide derivative. This reaction involves the nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate. nih.gov
Alternatively, a dithiocarbamate (B8719985) can be formed by reacting the amine with carbon disulfide in the presence of a base. nih.gov This intermediate can then be further modified. These nitrogen-containing modifications introduce sulfur into the molecule, which can significantly impact its chemical and biological properties.
Ring Substitutions and Structural Elaboration
Direct substitution on the aromatic ring of the 2,6-diisopropylphenol scaffold provides another avenue for structural diversification. These modifications can introduce halogens or other functional groups that can serve as handles for further chemical transformations or directly impart desired properties to the molecule.
Halogenation Strategies (e.g., 4-Iodo-2,6-diisopropylphenol)
Halogenation of 2,6-diisopropylphenol can be achieved at the para-position due to the activating and ortho-, para-directing nature of the hydroxyl group. The synthesis of 4-iodo-2,6-diisopropylphenol is a key example of this strategy. nih.govrsc.org Iodination can be performed using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent or a base.
Another approach for introducing a halogen is through the chlorination of propofol to yield 4-chloro-2,6-diisopropylphenol, which can then be purified and used in subsequent reactions. youtube.com While the provided information focuses on the synthesis of 4-iodo-2,6-diisopropylphenol, similar strategies can be employed for the introduction of other halogens like bromine and chlorine.
Introduction of Photoactive Moieties (e.g., m-Azipropofol)
The introduction of photoactive groups onto the propofol scaffold has been a strategy to create molecular probes for studying its biological targets. An example of this is the synthesis of m-azipropofol, a photoactive analogue of propofol. researchgate.netresearchgate.netnih.govuobaghdad.edu.iq
The synthesis of m-azipropofol involves a multi-step sequence starting from a substituted aniline. researchgate.net Key steps include the introduction of a ketone functionality, which is then converted to a diazirine ring—the photoactive moiety. researchgate.net This diazirine group can be activated by UV light to form a reactive carbene, which can then covalently bind to nearby molecules, allowing for the identification of binding sites. This synthetic approach highlights the potential for significant structural elaboration of the phenol ring to install complex functionalities. researchgate.net
Synthesis of Water-Soluble Analogs for In Vitro Applications
The parent compound, this compound, exhibits low aqueous solubility, which can limit its utility in biological assays. To overcome this, water-soluble analogs, often functioning as prodrugs, can be synthesized. These analogs are designed to be readily dissolved in aqueous media for in vitro testing and are typically converted to the active parent compound under physiological conditions. The primary strategies involve the chemical modification of the phenolic hydroxyl group to introduce highly polar, ionizable moieties such as phosphate (B84403) or sulfate (B86663) esters.
Phosphorylation
A common and effective strategy is the conversion of the phenolic hydroxyl group into a phosphate ester. This transformation dramatically increases water solubility by introducing a group that is ionized at physiological pH. The synthesis typically involves reacting the phenol with a suitable phosphating agent.
One established method uses phosphorus pentoxide (P₂O₅) as the phosphating agent. researchgate.net Another approach involves reacting the phenol with phosphorus oxychloride and an alcohol to form mixed phosphate esters. epo.org The reaction of phenols with polyphosphoric acid is also a viable route to produce phosphate esters that are soluble in alkaline solutions. google.com
Table 1: Synthetic Strategies for Phosphorylation of Phenolic Compounds
| Phosphating Agent | General Reaction Conditions | Product Type | Reference |
| Phosphorus Pentoxide (P₂O₅) | Reaction with an alcohol or phenol, often at elevated temperatures (e.g., 80°C). researchgate.net | Mono- and di-alkyl/aryl phosphate esters. researchgate.net | researchgate.net |
| Polyphosphoric Acid | Reaction with hydroxylic compounds at temperatures from room temperature up to 145°C. google.com | Alkali-soluble phosphate esters. google.com | google.com |
| Phosphorus Oxychloride (POCl₃) | Multi-step process, often involving reaction with an alcohol followed by a phenol, or vice-versa, to create mixed esters. epo.org | Mixed alkyl aryl phosphate esters. epo.org | epo.org |
Sulfonation
Another key method for increasing the water solubility of phenolic compounds is sulfonation, which introduces a sulfonic acid (-SO₃H) group onto one of the aromatic rings. This is an electrophilic aromatic substitution reaction. Forcing conditions and potent sulfonating agents are generally required. Common reagents include concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.org
The reaction of alkyl phenols with sulfuric acid monohydrate at elevated temperatures (e.g., 65-75°C) can lead to water-soluble sulfonate products. google.com A more controlled method involves using a sulfur trioxide-pyridine complex (SO₃·pyridine), which can minimize the formation of undesirable by-products that may arise from harsher conditions. nih.gov Following the reaction, the product is typically converted to a salt, such as a sodium or potassium salt, to ensure high water solubility. google.comnih.gov
Table 2: Synthetic Strategies for Sulfonation of Phenolic Compounds
| Sulfonating Agent | General Reaction Conditions | Product Type | Reference |
| Sulfuric Acid Monohydrate | Reaction with the alkyl phenol at elevated temperatures (e.g., 65-75°C) until a sample is water-soluble. google.com | Alkyl phenol sulfonic acid (typically converted to a salt). google.com | google.com |
| SO₃·Pyridine Complex | Reaction in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 90°C), followed by workup to form a salt. nih.gov | Phenolic sulfate salt (e.g., sodium or potassium salt). nih.gov | nih.gov |
| Oleum (H₂SO₄ + SO₃) | Reaction of an aromatic compound like benzene (B151609) with oleum. wikipedia.org | Benzenesulfonic acid derivatives. wikipedia.org | wikipedia.org |
Purification Techniques for Research-Grade Anilino-Phenolic Compounds
Achieving high purity is critical for research-grade chemical compounds to ensure that experimental results are accurate and reproducible. Anilino-phenolic compounds, which are prone to oxidation, often require specialized purification techniques to remove impurities such as starting materials, side-products, and degradation products. sciencemadness.org The principal methods for purifying solid organic compounds are crystallization and chromatography.
Crystallization
Crystallization is a powerful purification technique for solids based on differences in solubility between the desired compound and impurities. libretexts.org
Solvent Crystallization : This is the most common method, involving the dissolution of the impure solid in a minimal amount of a hot solvent. libretexts.org As the solution slowly cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. libretexts.org The choice of solvent is crucial for effective purification. iscientific.org
Melt Crystallization : This technique is advantageous as it avoids the use of solvents. The impure compound is melted and then slowly cooled, allowing the pure substance to crystallize. google.com This process can be performed in stages to achieve very high purity and is particularly suitable for purifying alkylated phenols. google.com
Chromatographic Methods
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. youtube.com For obtaining research-grade material, preparative high-performance liquid chromatography (HPLC) is the method of choice due to its high resolving power. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) : This technique uses high pressure to pass the sample mixture through a column packed with a solid adsorbent material (the stationary phase). youtube.comnih.gov By selecting an appropriate stationary phase (e.g., normal phase or reverse phase) and mobile phase (solvent), components can be separated with high resolution. youtube.com The separated, pure fractions are then collected for use. youtube.comnih.gov
Flash Chromatography : This is a faster, lower-pressure variant of column chromatography that is often used for routine purification. youtube.com While generally providing lower resolution than HPLC, it is a valuable tool for rapidly processing larger quantities of material.
Table 3: Comparison of Purification Techniques for Anilino-Phenolic Compounds
| Technique | Principle | Advantages | Common Application | Reference |
| Solvent Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Scalable, cost-effective, can yield very high purity. | Final purification step for solid compounds. libretexts.org | libretexts.orgiscientific.org |
| Melt Crystallization | Fractional solidification of a molten compound without the use of a solvent. | Avoids solvent use and contamination; energy-efficient. | Purification of thermally stable alkylated phenols. google.com | google.com |
| Preparative HPLC | Differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure. | High resolution and purity; adaptable to a wide range of compounds. | Isolation of high-purity compounds from complex mixtures; final polishing step. nih.govnih.gov | youtube.comnih.govnih.gov |
| Flash Chromatography | Similar to HPLC but operates at lower pressure with larger particle size stationary phase. | Faster than traditional column chromatography; good for moderate-scale purification. | Rapid purification of reaction intermediates and products. youtube.com | youtube.com |
Molecular Interactions and Biochemical Mechanisms
Receptor Binding and Modulation Studies in In Vitro Systems
The primary molecular target for 4-anilino-2,6-diisopropylphenol and its analogs is the Gamma-Aminobutyric Acid Type A (GABA-A) receptor, a crucial component for inhibitory neurotransmission in the brain. nih.govnih.gov However, its interactions are not limited to this receptor, with studies also exploring its effects on other critical ion channels.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions
The interaction of this compound and its parent compound, propofol (B549288), with GABA-A receptors is multifaceted, involving the potentiation of GABA's natural effects, direct activation of the receptor, and a complex interplay with different receptor subunits. nih.govnih.govnih.gov
A key mechanism of action for this compound analogs is their ability to enhance the effects of GABA, the principal inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and reducing its excitability. Propofol and its derivatives significantly potentiate these GABA-evoked chloride currents. nih.govnih.gov This means that in the presence of these compounds, a lower concentration of GABA is required to produce the same level of inhibitory effect. This potentiation is a hallmark of their modulatory action at the GABA-A receptor. nih.gov Studies have shown that the potencies of various propofol analogs as general anesthetics correlate well with their ability to potentiate GABA-induced responses at the GABA-A α1β2γ2s receptor subtype. nih.gov
In addition to potentiating the effects of GABA, this compound and its analogs can directly activate the GABA-A receptor, even in the absence of GABA. nih.govnih.gov This direct agonistic action leads to the opening of the chloride channel and subsequent neuronal inhibition. nih.gov However, the concentrations required for direct activation are generally higher than those needed for the potentiation of GABA-evoked currents. Research comparing the anesthetic potencies of propofol analogs with their actions at the GABA-A receptor has indicated that the potentiation of GABA responses is more closely correlated with their anesthetic effects than direct activation. nih.gov
The effects of this compound and its analogs are not uniform across all GABA-A receptors, demonstrating a degree of subunit specificity. The GABA-A receptor is a pentameric structure composed of various combinations of α, β, and γ subunits. nih.gov Studies have indicated that the presence of the α1 subunit is necessary for the potentiating action of propofol. nih.gov Specifically, the extracellular amino-terminal half of the α1 subunit has been shown to be sufficient for this modulatory effect. nih.gov In contrast, the β3 subunit appears to be crucial for the direct gating of the channel by these compounds. nih.gov
The interaction is characterized as allosteric modulation, meaning these compounds bind to sites on the receptor that are distinct from the GABA binding site. nih.gov This binding modulates the receptor's function without directly competing with the endogenous ligand. One study on anilino enaminones, which share a similar structural motif, demonstrated that these compounds act as positive allosteric modulators of GABA-A receptors, enhancing GABA's affinity. nih.gov This effect was blocked by a benzodiazepine (B76468) site antagonist, suggesting that for some related compounds, the binding site may be the classical benzodiazepine site. nih.gov
Interactive Table: GABA-A Receptor Interactions of Propofol Analogs
| Interaction Type | Key Findings | Affected Subunits | Reference |
| Potentiation of GABA-Evoked Currents | Anesthetic potency correlates with potentiation of GABA responses. | α1β2γ2s | nih.gov |
| The α1 subunit is necessary for the modulatory action. | α1 | nih.gov | |
| Direct Activation of Chloride Currents | Occurs at higher concentrations than potentiation. | β3 | nih.gov |
| Less correlated with anesthetic potency compared to potentiation. | α1β2γ2s | nih.gov | |
| Receptor Subunit Specificity | The extracellular N-terminal of the α1 subunit is sufficient for potentiation. | α1 | nih.gov |
| The β3 subunit is critical for direct gating. | β3 | nih.gov | |
| Allosteric Modulation | Binds to sites distinct from the GABA binding site. | Not specified | nih.gov |
| Related anilino enaminones act as positive allosteric modulators. | Not specified | nih.gov |
Voltage-Operated Ion Channel Blockade (e.g., Sodium Channels)
Beyond their primary action at GABA-A receptors, this compound and its structural relatives also interact with voltage-gated ion channels, particularly sodium channels. Studies on 2,6-dimethylphenol (B121312), a structural analog, have shown that it effectively blocks whole-cell sodium inward currents in a voltage-dependent manner. nih.govnih.gov This blockade is a characteristic feature of local anesthetics. The potency of 2,6-dimethylphenol in blocking sodium channels was found to be comparable to that of lidocaine. nih.gov The block was more pronounced at depolarized membrane potentials, indicating a higher affinity for the inactivated state of the channel. nih.govnih.gov This suggests that the substituted benzene (B151609) ring, a core feature of these compounds, is a key determinant of their state-dependent interaction with the sodium channel. nih.govnih.gov
Interactive Table: Blockade of Voltage-Gated Sodium Channels by a Propofol Analog (2,6-dimethylphenol)
| Channel Type | Experimental Model | Key Findings | IC50 (at -70 mV) | Reference |
| Rat Neuronal (rat brain IIA) | HEK 293 cells | Effective blockade of whole-cell sodium inward currents. | 187 µM | nih.gov |
| Human Skeletal Muscle (hSkM1) | HEK 293 cells | Blockade increased with channel inactivation. | 150 µM | nih.gov |
Exploration of Other Potential Molecular Targets and Pathways
One such target is the family of hyperpolarization-activated, cyclic nucleotide-gated (HCN) channels . Propofol has been shown to inhibit HCN channels, which are involved in controlling cardiac pacemaker activity. nih.gov This inhibition is achieved through the allosteric modulation of the cAMP-dependent gating mechanism of these channels. nih.gov
Furthermore, the phenolic structure of these compounds confers antioxidant properties . 2,6-diisopropylphenol has been demonstrated to act as a free radical scavenger, forming a stable phenoxyl radical. nih.govscispace.com This antioxidant activity is similar to that of the endogenous antioxidant α-tocopherol (vitamin E). nih.govscispace.com In some contexts, this antioxidant effect may involve the suppression of caspase-3 activation, thereby protecting cells from oxidative stress-induced apoptosis. nih.gov
Cellular and Subcellular Bioenergetics Investigations
The 2,6-diisopropylphenol moiety is a well-studied modulator of mitochondrial functions. Its effects on cellular energy metabolism are complex and concentration-dependent.
Studies on 2,6-diisopropylphenol (propofol) have demonstrated its impact on the energy production systems within synaptosomes, which are isolated nerve terminals containing mitochondria. At a concentration of 0.8 mM, propofol has been shown to cause a partial inhibition of coupled respiration and a complete inhibition of mitochondrial ATP production in rat brain synaptosomes. Current time information in Bangalore, IN.nih.gov Higher concentrations lead to a more pronounced blockade of respiratory processes. Current time information in Bangalore, IN.nih.gov The presence of the bulky isopropyl groups on the phenol (B47542) ring is critical for this effect. Current time information in Bangalore, IN.
In isolated rat liver mitochondria, 2,6-diisopropylphenol has been observed to decrease the transmembrane electrical potential. nih.gov This effect is suggestive of an uncoupling action, where the proton gradient across the inner mitochondrial membrane is dissipated. This dissipation can increase the rate of electron transfer and ATP hydrolysis. nih.gov
The addition of an anilino group at the para-position could influence the molecule's ability to act as a protonophore. The nitrogen atom in the anilino group could potentially participate in proton shuttling across the mitochondrial membrane, a characteristic that would depend on its pKa value and the local pH environment. This might enhance or alter the uncoupling effect observed with the parent phenol.
Research indicates that 2,6-diisopropylphenol can act as a mild protonophore, affecting oxidative phosphorylation by increasing the permeability of the inner mitochondrial membrane to protons. nih.gov This leads to a decrease in the efficiency of ATP synthesis. While it depresses the transmembrane potential, it may not directly inhibit the ATP synthase enzyme or the adenine (B156593) nucleotide translocator at all concentrations. nih.gov
Oxidative Stress Modulation and Radical Scavenging Mechanisms
The phenolic structure is a well-known scaffold for antioxidant activity, and the inclusion of an anilino group can further modulate these properties.
Phenolic compounds are recognized for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.net The 2,6-diisopropylphenol structure is known to possess such antioxidant properties. researchgate.net The anilino group, containing a nitrogen atom with a lone pair of electrons, can also participate in radical scavenging. researchgate.net Therefore, this compound is expected to exhibit antioxidant characteristics, potentially acting as a potent free radical scavenger. The combination of both a phenolic hydroxyl and an anilino amine group within the same molecule could lead to synergistic antioxidant effects.
Recent studies on other anilino-phenol derivatives have highlighted their potential as radical trapping antioxidants that can inhibit processes like ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. chemrxiv.orgchemrxiv.orgresearchgate.net These studies suggest that the anilino group can be a primary site for quenching peroxyl radicals. researchgate.net
The efficiency of a phenolic compound as an antioxidant is related to the stability of the resulting phenoxyl radical. The bulky isopropyl groups at the ortho positions in 2,6-diisopropylphenol sterically hinder the phenoxyl radical, increasing its stability and thus its antioxidant capacity. The reaction with free radicals typically involves the transfer of a hydrogen atom from the phenolic hydroxyl group. researchgate.net
For this compound, the anilino group could influence the reaction kinetics. The nitrogen atom can donate electron density to the aromatic ring, which could affect the bond dissociation energy of the phenolic O-H bond. Studies on the oxidation of phenol and aniline (B41778) derivatives by enzymes like horseradish peroxidase show that the electronic nature of substituents significantly impacts the reaction rates. nih.gov It is plausible that the anilino group would enhance the radical scavenging ability. Furthermore, anilino-phenolic compounds have been investigated for their ability to inhibit lipid peroxidation, a key process in cellular damage. chemrxiv.orgchemrxiv.orgresearchgate.net The specific kinetics of this compound in these processes would require experimental determination.
Interaction with Nitrogen Oxides and Peroxynitrite Transformations
There is currently no available scientific literature that details the specific interactions of this compound with nitrogen oxides or its role in peroxynitrite transformations. While phenolic compounds, as a broad class, are known for their antioxidant properties and ability to scavenge reactive nitrogen species, the specific mechanisms and reaction kinetics for this compound have not been documented in published research.
Studies on structurally related compounds, such as 2,6-diisopropylphenol (propofol), have indicated that while it possesses significant antioxidant effects, it does not appear to directly scavenge nitric oxide. However, these findings cannot be directly extrapolated to this compound, as the addition of the anilino group at the 4-position of the phenol ring would significantly alter its electronic and steric properties, and thus its chemical reactivity. Without specific experimental data, any discussion on the interaction with nitrogen oxides and peroxynitrite would be purely speculative.
Investigating Cellular Responses in Experimental Models
Protection of Osteoblasts from Oxidative Stress-Induced Apoptosis
No research studies were identified that have investigated the potential protective effects of this compound on osteoblasts subjected to oxidative stress-induced apoptosis. The role of this specific compound in bone cell biology remains an uninvestigated area.
For context, research on other phenolic compounds has shown protective effects on bone cells. For instance, studies on 2,6-diisopropylphenol have demonstrated its ability to protect osteoblasts from cell death induced by oxidative stressors. These studies, however, did not involve the specific compound this compound. Therefore, no data is available to populate a table regarding its efficacy in protecting osteoblasts.
Caspase-3 Activity Modulation in Cellular Assays
Consistent with the lack of research on its effects on osteoblast apoptosis, there are no available studies that have assessed the impact of this compound on caspase-3 activity in any cellular assay. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its modulation is a critical indicator of a compound's anti-apoptotic potential. The absence of research in this area means that the effect of this compound on this crucial enzyme is unknown.
Due to the complete absence of research data for the specified topics concerning this compound, no data tables can be generated.
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that attempt to correlate the chemical structure of a compound with its biological activity. For derivatives of propofol (B549288), these models have been instrumental in understanding the structural requirements for anesthetic and receptor-modulating effects.
Correlation of Molecular Descriptors with Receptor Affinity
The affinity of propofol analogues for their primary target, the GABA-A receptor, is heavily influenced by specific molecular properties, known as descriptors. QSAR studies on a series of propofol derivatives have identified several key descriptors that govern receptor affinity. acs.org
A crucial factor is lipophilicity , often expressed as the logarithm of the partition coefficient (logP). Increased lipophilicity generally enhances the affinity of these compounds for the receptor, likely by facilitating passage through cell membranes and improving interaction with hydrophobic pockets in the binding site. acs.org However, this relationship is not linear; excessive lipophilicity can lead to non-specific binding and reduced bioavailability.
Another critical factor is the size and nature of the substituent at the para-position (position 4) of the phenol (B47542) ring. Studies on various analogues have shown that increasing the size of this substituent can adversely affect affinity. acs.org While the introduction of halogen atoms (Cl, Br, I) at the para-position has been shown to yield ligands with high potency, the large and flexible anilino group in 4-anilino-2,6-diisopropylphenol would introduce significantly different steric and electronic properties compared to smaller, more rigid substituents. acs.org The anilino group's ability to act as a hydrogen bond donor and acceptor could introduce new interactions not seen with simple alkyl or halogen substituents.
The table below summarizes the findings from a QSAR study on propofol analogues, highlighting the impact of different substituents on affinity for the GABA-A receptor.
| Compound | Para-Substituent | Key Molecular Properties | Effect on Receptor Affinity |
| Propofol | -H | Baseline lipophilicity and size | Standard affinity |
| 4-Methylpropofol | -CH₃ | Increased lipophilicity, small size | Potentially enhanced affinity |
| 4-Chloropropofol | -Cl | Increased lipophilicity, moderate size, electronegative | High potency acs.org |
| 4-Iodopropofol | -I | Higher lipophilicity, larger size | High potency, but altered pharmacological profile researchgate.net |
| This compound | -NH-Ph | Significantly increased size, H-bond capabilities, potential for π-π interactions | Unknown, but predicted to be strongly influenced by steric hindrance and new H-bonding possibilities. |
Predictive Models for In Vitro Efficacy
Predictive models, particularly four-dimensional QSAR (4D-QSAR), have been developed for sets of propofol analogues to forecast their in vitro efficacy, such as the potentiation of GABA-A receptor responses. nih.govnih.gov These models incorporate the conformational flexibility of the ligands and their alignment within a simulated receptor space to build a pharmacophore map. nih.govbohrium.com
A 4D-QSAR analysis of 27 propofol analogues identified three key interaction sites essential for activity:
A hydrogen bond involving the hydroxyl group of the phenol. nih.gov This is considered the most critical interaction.
A hydrophobic pocket that accommodates the substituent at the 2-position (an isopropyl group). nih.gov
A second hydrophobic pocket that interacts with the substituent at the 6-position (the other isopropyl group). nih.gov
These models were constructed using a specific training set of molecules, which did not include this compound. nih.govresearchgate.net Therefore, while these predictive models are robust for compounds congeneric to the training set, their accuracy in predicting the efficacy of the 4-anilino derivative is uncertain. nih.gov The unique structural features of the anilino group would require its inclusion in a new or expanded QSAR model to generate a reliable prediction of its in vitro efficacy.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand binds to a protein target and the stability of the resulting complex over time.
Ligand-Protein Binding Modes and Interaction Analysis (e.g., van der Waals, Hydrogen Bonds, Pi-Pi Interactions)
Molecular docking studies on propofol and its analogues with target proteins like the GABA-A receptor and Human Serum Albumin (HSA) reveal a consistent binding mode. nih.gov The molecule orients itself to place the phenolic hydroxyl group in a position to form a crucial hydrogen bond with a suitable residue in the binding pocket. nih.gov The two isopropyl groups at positions 2 and 6 engage in extensive van der Waals interactions within hydrophobic sub-pockets of the receptor. nih.gov
For this compound, this fundamental binding orientation would be expected to be conserved. However, the anilino substituent introduces possibilities for additional interactions:
Hydrogen Bonds: The secondary amine (-NH-) in the anilino linker can act as a hydrogen bond donor, and the nitrogen atom itself can be an acceptor, potentially forming new H-bonds with polar residues at the periphery of the binding site.
Pi-Pi Interactions: The phenyl ring of the anilino group could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the protein. nih.gov
These potential new interactions could either stabilize the binding, increasing affinity, or force the molecule into a less optimal conformation, thereby reducing affinity.
Identification of Key Interacting Residues in Target Proteins
Simulations have identified key amino acid residues that are critical for the binding of propofol. In studies with Human Serum Albumin (HSA), two primary binding sites, PR1 and PR2, have been characterized. nih.gov The interactions at these sites are primarily with hydrophobic and charged residues. For example, MD simulations indicate that interactions at the PR1 site are dominated by hydrophobic forces, while hydrogen bonding plays a more significant role at the PR2 site. researchgate.net
Within the transmembrane domain of the GABA-A receptor, residues such as a histidine and a methionine have been implicated in forming the binding pocket for propofol. The phenolic hydroxyl group of propofol is believed to form a hydrogen bond with the backbone or side chain of one of these residues. The anilino group of this compound would extend towards the solvent-exposed mouth of the binding pocket, where it could interact with different sets of residues, potentially including charged amino acids like lysine (B10760008) or aspartate, altering the binding specificity and strength. nih.gov
Conformational Dynamics of Compound-Target Complexes
Molecular dynamics (MD) simulations provide insights into the physical movements and conformational changes of the ligand-protein complex over time. For propofol bound to proteins like HSA or the GABA-A receptor, MD simulations show that the complex generally remains stable, with the ligand maintaining its key hydrogen bonding and hydrophobic interactions throughout the simulation. nih.gov
Quantum Chemical and Theoretical Calculations
Quantum chemical and theoretical calculations are instrumental in understanding the molecular behavior of this compound. These computational methods provide a lens through which the electronic structure and properties relevant to biological interactions can be predicted and analyzed.
Electronic Structure Analysis (e.g., DFT methods)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aromatic compounds like this compound, DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding its reactivity and interaction with biological targets.
Computational studies on analogous substituted phenolic and anilino compounds have demonstrated the utility of DFT in predicting molecular geometries and vibrational frequencies. ijrte.org For instance, in similar molecules, the calculated global minimal energies using DFT methods like B3LYP with a 6-311++G(d,p) basis set provide a foundation for further analysis. ijrte.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's ability to donate or accept electrons, a key aspect of its interaction with biological receptors. The stability of anionic species of related complex organic molecules has been shown to be significantly affected by their electronic structure. nih.gov
Prediction of Molecular Properties Relevant to Biological Interaction (e.g., lipophilicity parameters for QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are essential for predicting the biological activity of chemical compounds based on their physicochemical properties. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter in these models as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
The lipophilicity of a compound can be determined experimentally using techniques like reversed-phase thin-layer chromatography (RP-TLC) or calculated using computational methods. nih.gov For a series of related compounds, these experimentally determined or calculated lipophilicity parameters, often expressed as logP or RM0 values, are used to build QSAR models. nih.gov For example, 4D-QSAR models have been successfully constructed for analogues of 2,6-diisopropylphenol (propofol) to understand their anesthetic activity. nih.gov These models highlight the importance of specific ligand-receptor interactions, such as hydrogen bonding and hydrophobic interactions, in determining biological function. nih.gov The predictive power of such QSAR models is crucial for the rational design of new derivatives with improved biological profiles. nih.gov
Rational Design Principles for Modulating Specific Biological Activities
The rational design of new molecules with specific biological activities is a cornerstone of medicinal chemistry. mdpi.com By understanding the structure-activity relationships, chemists can systematically modify a lead compound to enhance its desired pharmacological effects and minimize off-target activities. rsc.orgnih.gov
Influence of Para-Substitution on Pharmacological Profile
The nature and position of substituents on the anilino ring of this compound can significantly influence its pharmacological profile. Substituents at the para-position are particularly important as they can alter the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
Studies on various classes of compounds containing an anilino moiety have shown that para-substitution plays a critical role in determining biological activity. For example, in a series of 3',4'-O,O-didemethylpodophyllotoxin derivatives, compounds with a 4-beta-anilino moiety substituted at the para position with groups like fluorine, methoxycarbonyl, acetyl, cyano, or nitro showed significant activity as inhibitors of human DNA topoisomerase II. nih.gov Similarly, in the design of anti-hyperlipidemic agents, the introduction of specific groups onto the phenyl moiety can enhance biological activity. nih.gov These findings underscore the principle that modifying the para-substituent is a key strategy in the rational design of potent and selective therapeutic agents. masterorganicchemistry.com The electronic nature of the para-substituent, whether it is electron-donating or electron-withdrawing, can modulate the pKa of the anilino nitrogen and the phenolic hydroxyl group, thereby influencing binding affinity to target proteins.
Steric and Electronic Effects of Ortho-Substituents on Receptor Engagement
The two isopropyl groups at the ortho-positions of the phenol ring in this compound exert significant steric and electronic effects that are crucial for its engagement with biological receptors. This phenomenon is often referred to as the "ortho effect". wikipedia.org
The bulky isopropyl groups provide steric hindrance, which can influence the conformation of the molecule and its ability to fit into a receptor's binding pocket. pressbooks.pub This steric bulk can force the anilino and phenol rings to adopt a non-planar conformation, which may be optimal for binding to a specific target. For instance, in substituted anilines, ortho-substituents can cause steric inhibition of protonation, making them weaker bases compared to their meta and para isomers. wikipedia.org
Research Applications and Probes
Development of Photoaffinity Labels for Molecular Target Identification
Photoaffinity labeling is a powerful technique used to identify the specific biological targets of a molecule. It involves modifying the molecule of interest with a photoreactive group, which, upon activation by light, forms a covalent bond with the nearest interacting protein. A review of scientific literature did not yield specific studies detailing the design or synthesis of photoaffinity labels based on 4-anilino-2,6-diisopropylphenol. However, the principles for creating such a tool are well-established.
The design of a photoreactive analog of this compound would theoretically involve the strategic addition of a photo-activatable moiety to the parent molecule. The goal is to create a probe that retains its original biological activity while being capable of covalent cross-linking upon photo-irradiation.
Key considerations in the design process include:
Selection of the Photoreactive Group: Common choices include aryl azides, diazirines, and benzophenones. Diazirines are often favored due to their small size, which minimizes perturbation of the original molecule's binding, and their activation by long-wave UV light, which reduces damage to biological samples.
Position of the Moiety: The photoreactive group would need to be placed at a position on the this compound structure that does not interfere with its putative binding site.
Inclusion of a Reporter Tag: For easy detection and isolation of the target protein, a reporter tag, such as biotin (B1667282) or a fluorescent dye, is typically incorporated into the probe's structure.
The synthesis would be a multi-step process starting with the this compound scaffold, followed by the chemical conjugation of the chosen photoreactive group and reporter tag.
Once a photoreactive analog is synthesized, the process of identifying its target involves cross-linking and characterization of the resulting molecule-protein adduct.
The general workflow for this process is outlined in the table below. While these are standard methodologies, their specific application to a this compound-based probe has not been documented.
| Step | Methodology | Description |
| 1. Incubation | The photoreactive probe is incubated with a biological sample (e.g., cell lysate, purified protein mixture) containing the suspected target protein. | This allows the probe to bind non-covalently to its target. |
| 2. Photo-irradiation | The sample is exposed to UV light of a specific wavelength. | This activates the photoreactive group, causing it to form a highly reactive intermediate (e.g., a carbene or nitrene) that covalently bonds to a nearby amino acid residue on the target protein. |
| 3. Target Isolation | If a reporter tag like biotin is used, the covalently-linked protein can be isolated from the mixture using affinity purification (e.g., with streptavidin beads). | This step enriches the sample for the target protein. |
| 4. Characterization | The isolated protein is typically identified using techniques like SDS-PAGE followed by mass spectrometry. | Peptide mass fingerprinting or tandem mass spectrometry (MS/MS) is used to sequence fragments of the protein and identify it by matching against protein databases. |
Utility in In Vitro and Ex Vivo Experimental Models
The effects of novel compounds are frequently characterized using simplified biological systems that bridge the gap between molecular assays and whole-organism studies. Following a thorough literature review, no studies were found that specifically utilized this compound in the in vitro and ex vivo models detailed below. The descriptions provided are therefore of the experimental systems themselves.
Synaptosomes are isolated, functional nerve terminals that are used to study synaptic processes like neurotransmitter release and reuptake. Mitochondria, the powerhouses of the cell, are often studied in parallel to assess a compound's impact on cellular energy metabolism. Research in this area would aim to determine if this compound affects synaptic function or cellular respiration. However, there is no available data documenting its use in such studies. For example, while the related compound 2,6-diisopropylphenol (propofol) has been shown to inhibit mitochondrial ATP production in rat brain synaptosomes, these findings cannot be extrapolated to its 4-anilino derivative.
Isolated brain slices, such as from the rat olfactory cortex, allow for the study of intact neural circuits in a controlled environment. Electrophysiological recordings from these slices can reveal how a compound alters synaptic transmission and neuronal excitability. Investigations would typically measure changes in field potentials or the firing properties of individual neurons. While there are published effects for other compounds in this model, no studies detailing the application of this compound to rat olfactory cortex slices have been identified.
The frog sciatic nerve is a classic model for studying nerve conduction and the effects of compounds on the action potential. By mounting the isolated nerve in a recording chamber, researchers can measure parameters like conduction velocity and the amplitude of the compound action potential. This system is often used to screen for local anesthetic effects or neurotoxic properties. A literature search found no evidence of this compound being investigated in this or similar nerve conduction models.
Absence of Research Data on this compound in Cellular Models
Following a comprehensive review of available scientific literature, no research applications or studies involving the use of the chemical compound this compound in cellular models for the investigation of specific biological effects have been identified.
Searches for peer-reviewed articles and scientific data have not yielded any results detailing the application of this specific compound in in vitro cellular studies. Consequently, there is no information to report on its use as a research probe, its effects on cellular mechanisms, or any detailed research findings. Therefore, the creation of data tables or a summary of its biological impact in cellular systems is not possible at this time.
It is important to note that while research exists for structurally related compounds, the explicit focus on this compound as per the user's request reveals a gap in the current scientific literature.
Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity Assessment and Isolation of Anilino-Phenolic Compounds
Chromatographic methods are indispensable for separating the components of a mixture, thereby allowing for the purity assessment and isolation of the desired product. For anilino-phenolic compounds like 4-anilino-2,6-diisopropylphenol, a combination of gas and liquid chromatography techniques, often coupled with mass spectrometry, provides a powerful toolkit for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, derivatization is often a necessary step to increase their volatility and improve chromatographic performance. In the case of this compound, the presence of both a phenolic hydroxyl group and a secondary amine group makes it a candidate for derivatization techniques such as silylation.
In a typical research setting, the purity of a this compound sample would be assessed by dissolving it in a suitable solvent and treating it with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the phenol (B47542) and aniline (B41778) functionalities with trimethylsilyl (B98337) (TMS) groups, rendering the molecule more volatile.
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that aids in identification. A direct GC-MS method, without derivatization, has been reported for the analysis of 4-aminophenol (B1666318) in paracetamol formulations, suggesting that under specific chromatographic conditions, direct analysis of some anilino-phenols might be feasible. irjet.net
Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Anilino-Phenolic Compound
| Parameter | Value |
| GC System | Agilent GC/MSD or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min hold), ramp to 300 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium, constant flow |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
| Derivatizing Agent | BSTFA with 1% TMCS |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound, without the need for derivatization.
For the analysis of a research sample of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system would typically be employed. The sample, dissolved in a suitable solvent, is injected into the HPLC system, where it is separated on a C18 or a pentafluorophenyl (PFP) column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
The eluent from the HPLC column is directed to the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated or deprotonated this compound is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and sensitivity. LC-MS/MS methods have been successfully developed for the quantification of a wide range of phenolic compounds in various matrices. mdpi.com
Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or similar |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) or PFP |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined for the specific compound |
Gel Permeation Chromatography (GPC) for Byproduct Analysis
During the synthesis of this compound, higher molecular weight byproducts, such as oligomers or polymers, can potentially form through side reactions. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is an ideal technique for identifying and characterizing these larger molecules.
In GPC, a solution of the crude reaction mixture is passed through a column packed with a porous gel. The separation mechanism is based on the size of the molecules in solution. Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents and thus have a longer path, eluting later.
For the analysis of potential polymeric byproducts from the synthesis of anilino-phenolic compounds, a GPC system with a refractive index (RI) or a UV detector would be used. The choice of solvent and column is critical and depends on the solubility of the analytes. Tetrahydrofuran (THF) is a common solvent for GPC analysis of many polymers. By comparing the chromatogram of the crude product to that of the purified this compound, the presence and relative amount of high molecular weight impurities can be determined. GPC is a standard method for analyzing the molecular weight distribution of polymers, including phenolic resins and polyanilines. kpi.ualcms.cz
Advanced Spectroscopic Methods for Structural Elucidation
Once the purity of this compound has been established, a suite of spectroscopic techniques is employed to confirm its chemical structure. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques used.
¹H NMR: The ¹H NMR spectrum would provide information about the number of different types of protons and their chemical environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenol and aniline rings, the methine and methyl protons of the isopropyl groups, and the N-H and O-H protons. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals, arising from spin-spin coupling, would reveal the connectivity of adjacent protons. For the closely related compound, 4-anilinophenol, the aromatic protons appear in the range of δ 6.8-7.2 ppm. nih.gov It is anticipated that the protons of the diisopropylphenol ring in the target molecule would show characteristic shifts.
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). For instance, the carbon atoms attached to the oxygen and nitrogen atoms would appear at lower field (higher ppm values) compared to the other aromatic carbons. The carbons of the isopropyl groups would appear at a higher field (lower ppm values).
¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool for analyzing fluorinated analogues of this compound. If a fluorine atom were incorporated into the structure, ¹⁹F NMR would provide a simple and sensitive way to confirm its presence and glean information about its electronic environment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃) Note: These are predicted values based on analogous structures and may vary.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH (Aniline) | 7.0 - 7.3 | 115 - 130 |
| Aromatic CH (Phenol) | 6.7 - 6.9 | 118 - 125 |
| Aromatic C-O | - | 145 - 155 |
| Aromatic C-N | - | 140 - 150 |
| Aromatic C-iPr | - | 135 - 145 |
| CH (isopropyl) | 3.0 - 3.4 (septet) | 25 - 30 |
| CH₃ (isopropyl) | 1.2 - 1.4 (doublet) | 22 - 25 |
| OH | Variable (broad singlet) | - |
| NH | Variable (broad singlet) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.
Key expected vibrational frequencies include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
N-H Stretch: A sharp to moderately broad band around 3350-3450 cm⁻¹, corresponding to the secondary amine.
C-H Stretch (Aromatic): Signals typically appearing just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹, from the isopropyl groups.
C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch (Phenol): A strong band in the 1200-1260 cm⁻¹ region.
C-N Stretch (Amine): A band in the 1250-1350 cm⁻¹ region.
The FT-IR spectrum of 4-anilinophenol shows characteristic peaks for the O-H, N-H, and aromatic C-H and C=C stretching vibrations, providing a good reference for the expected spectrum of its diisopropyl-substituted analogue. nih.gov
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Phenol | O-H Stretch | 3200 - 3600 (broad) |
| Aniline | N-H Stretch | 3350 - 3450 |
| Aromatic CH | C-H Stretch | 3000 - 3100 |
| Aliphatic CH (isopropyl) | C-H Stretch | 2850 - 2970 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenol | C-O Stretch | 1200 - 1260 |
| Amine | C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MALDI-TOF/MS, HRMS)
Following a comprehensive review of available scientific literature, no specific Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) or High-Resolution Mass Spectrometry (HRMS) data for the compound this compound could be identified. Research databases and scientific publications did not yield studies that have performed and published this specific type of analytical characterization for this molecule.
While mass spectrometric data exists for the parent compound, 2,6-diisopropylphenol (propofol), and its various metabolites, this information is not directly transferable to this compound due to the significant structural difference imparted by the anilino group at the 4-position. The presence of the nitrogen atom and the additional phenyl ring in this compound would lead to distinct fragmentation patterns and exact mass measurements that cannot be inferred from data on propofol (B549288).
UV-Visible Spectroscopy for Photoreactive Analogs
There is currently no available information in the scientific literature regarding the UV-Visible spectroscopic properties of photoreactive analogs of this compound. Research detailing the synthesis and photochemical behavior of such specific analogs, which would include their characteristic absorbance spectra, has not been published.
Quantitative Analysis in Complex Biological Research Matrices
Development of Benchtop Protocols for Research Quantification
A search of scientific literature and methodology databases reveals a lack of established and validated benchtop protocols specifically for the quantitative analysis of this compound in complex biological research matrices. While numerous methods exist for the quantification of the related compound, propofol, in biological samples, these protocols are not directly applicable to this compound. The development of a robust benchtop quantification method would require specific optimization of several parameters, including:
Sample Extraction: The polarity and chemical properties of this compound would necessitate the development of a tailored liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to efficiently isolate it from matrices such as plasma, serum, or tissue homogenates.
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or gas chromatography (GC) method would need to be developed to achieve adequate separation of the analyte from endogenous matrix components. This would involve the selection of an appropriate column, mobile/stationary phase, and gradient/temperature program.
Detection: A suitable detection method, such as UV-Vis spectrophotometry or mass spectrometry, would need to be selected and optimized for the specific properties of this compound.
Without dedicated research, no standard benchtop protocol can be presented.
Automated Sample Preparation Techniques for Research Samples
Consistent with the lack of specific benchtop protocols, there is no information available on the application of automated sample preparation techniques for the analysis of this compound in research samples. The automation of sample preparation, often employing robotic liquid handlers and specialized cartridges or plates, is highly dependent on a pre-validated manual protocol. As no such protocol for this compound has been published, the basis for developing an automated workflow is absent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-anilino-2,6-diisopropylphenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of aminophenol precursors. For example, 4-amino-2,6-diisopropylphenol derivatives are synthesized by reacting aminophenols with isopropyl halides under basic conditions (e.g., NaH or K₂CO₃). Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and stoichiometry of alkylating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products .
Q. How can researchers characterize the structural and chemical purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and purity. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can validate molecular weight. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing chemical purity (>98%) .
Q. What solubility properties should researchers consider for in vitro or in vivo studies?
- Methodological Answer : The compound exhibits limited aqueous solubility (e.g., ~0.1375 g/L at 25°C in water). For biological assays, use co-solvents like DMSO (≤1% v/v) or ethanol. Pre-formulation studies should include solubility measurements in buffers (pH 4–8) and surfactants (e.g., Tween-80) to mimic physiological conditions .
Advanced Research Questions
Q. How does this compound interact with neuronal systems, and what mechanisms underlie its neurotoxic or neuroprotective effects?
- Methodological Answer : Employ rodent models to assess neurodevelopmental impacts. For neurotoxicity, evaluate synaptic density (via immunohistochemistry for synaptophysin) and apoptosis markers (e.g., caspase-3) in neonatal brains after exposure. For neuroprotection, study tau protein phosphorylation (Western blot) and behavioral outcomes (e.g., Morris water maze) in models of cognitive impairment. Contradictory findings (e.g., neurotoxicity vs. neuroprotection) may arise from dose-dependent effects or differences in exposure timing .
Q. What methodologies are effective for fluorescently labeling this compound to track its pharmacokinetics?
- Methodological Answer : Conjugate the compound with near-infrared fluorophores (e.g., CY5) via amine-reactive succinimidyl ester chemistry. Purify labeled derivatives using size-exclusion chromatography (SEC) and validate labeling efficiency via UV-Vis (absorbance at 650 nm for CY5) and fluorescence spectroscopy. Apply in vivo imaging systems (IVIS) to monitor tissue distribution in real time .
Q. How do electrophysiological properties of this compound compare to its structural analogues like propofol?
- Methodological Answer : Use patch-clamp electrophysiology in GABAₐ receptor-expressing cell lines (e.g., HEK293). Compare compound-induced currents to propofol’s effects, focusing on receptor desensitization kinetics and EC₅₀ values. Structural modifications (e.g., iodine substitution at the 4-position) may alter receptor binding affinity, as seen in propofol analogues .
Q. How should researchers address contradictions in neurobehavioral data between studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species, age, dosing regimens). Replicate experiments under standardized conditions (e.g., ISO-certified animal facilities, blinded assessments). Use mixed-effects models to account for inter-study variability. Open-data platforms should be leveraged to share raw datasets for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
